1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine
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Overview
Description
1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, an ethoxy group, and a phenylthio group attached to a thymine base. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of thymine, followed by the introduction of the benzyloxy and ethoxy groups through nucleophilic substitution reactions. The phenylthio group is then introduced via a thiolation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(((2-Methoxy)ethoxy)methyl)-6-(phenylthio)thymine
- 1-(((2-Ethoxy)ethoxy)methyl)-6-(phenylthio)thymine
- 1-(((2-Benzyloxy)ethoxy)methyl)-6-(methylthio)thymine
Uniqueness
1-(((2-Benzyloxy)ethoxy)methyl)-6-(phenylthio)thymine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, while the phenylthio group contributes to its potential interactions with biological targets. This combination of properties makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
132774-36-8 |
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Molecular Formula |
C21H22N2O4S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-methyl-1-(2-phenylmethoxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O4S/c1-16-19(24)22-21(25)23(20(16)28-18-10-6-3-7-11-18)15-27-13-12-26-14-17-8-4-2-5-9-17/h2-11H,12-15H2,1H3,(H,22,24,25) |
InChI Key |
BAJHHABXVVMDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCOCC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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